molecular formula C21H21NO5 B12398767 (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one

(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one

Cat. No.: B12398767
M. Wt: 367.4 g/mol
InChI Key: QKBRHSFMRAGHMJ-BGPOSVGRSA-N
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Description

(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidin-4-one core with two (4-hydroxy-3-methoxyphenyl)methylidene groups at the 3 and 5 positions, making it a molecule of interest for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one typically involves the condensation of piperidin-4-one with 4-hydroxy-3-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, leading to the formation of saturated derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products

The major products formed from these reactions include quinone derivatives, saturated piperidin-4-one derivatives, and various substituted phenolic compounds.

Scientific Research Applications

(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one involves its interaction with various molecular targets and pathways. The compound’s phenolic groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, its ability to interact with cellular proteins and enzymes may underlie its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can modulate multiple biological processes.

Comparison with Similar Compounds

Similar Compounds

    Curcumin: A natural compound with a similar structure, known for its antioxidant and anti-inflammatory properties.

    Chalcones: A class of compounds with a similar core structure, widely studied for their diverse biological activities.

Uniqueness

(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one is unique due to its piperidin-4-one core, which distinguishes it from other phenolic compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C21H21NO5/c1-26-19-9-13(3-5-17(19)23)7-15-11-22-12-16(21(15)25)8-14-4-6-18(24)20(10-14)27-2/h3-10,22-24H,11-12H2,1-2H3/b15-7+,16-8+

InChI Key

QKBRHSFMRAGHMJ-BGPOSVGRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/CNC2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CNCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O

Origin of Product

United States

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